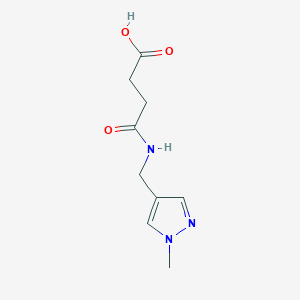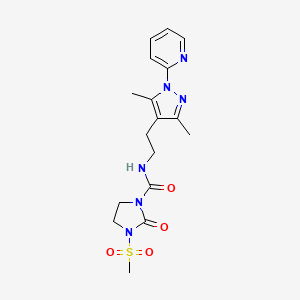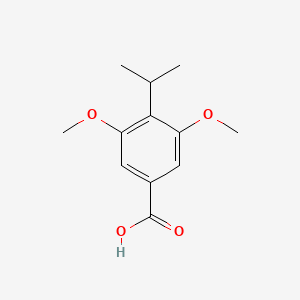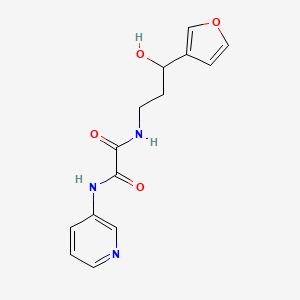
4-cyclopropyl-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyclopropyl-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C7H8N2O2 . It is a powder in physical form .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring attached to a carboxylic acid group and a cyclopropyl group . The InChI key for this compound is ZNTBWBRSRTYOSO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 202-203°C .Aplicaciones Científicas De Investigación
Functionalization and Theoretical Studies
4-Cyclopropyl-1H-pyrazole-5-carboxylic acid and its derivatives have been the subject of extensive experimental and theoretical research. One study focused on the functionalization reactions of related pyrazole carboxylic acids, exploring the conversion of these acids into various derivatives through different chemical reactions. This research provides valuable insights into the chemical behavior and potential applications of these compounds (Yıldırım, Kandemirli, & Demir, 2005).
Structural and Spectral Investigations
Another significant area of research involves detailed structural and spectral studies. For instance, researchers have conducted combined experimental and theoretical studies on certain pyrazole-4-carboxylic acid derivatives, which are biologically important. These studies often include characterizations like NMR, FT-IR spectroscopy, and X-ray diffraction, helping in understanding the molecular structure and properties of these compounds (Viveka et al., 2016).
Novel Ligands and Catalysis Applications
The synthesis of novel ligands based on pyrazole carboxylic acids is another area of exploration. These compounds can be joined with various framework structures to create polychelated ligands, which have potential applications in medicinal chemistry and metal complex catalysis. The development of new methods for synthesizing these acids enhances their applicability in various scientific fields (Dalinger et al., 2020).
Pyrazole Derivatives Synthesis
The synthesis of pyrazole derivatives is a crucial area of research. Studies have shown efficient methods to access a variety of structurally diverse pyrazole derivatives, expanding the potential applications of these compounds in various scientific domains (Xue et al., 2016).
Improved Synthesis Methods
Research has also been conducted to improve the synthesis methods of pyrazole carboxylic acids, leading to higher yields and more efficient production processes. Such advancements are crucial for the broader application of these compounds in scientific research (Dong, 2011).
Safety and Hazards
Propiedades
IUPAC Name |
4-cyclopropyl-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-7(11)6-5(3-8-9-6)4-1-2-4/h3-4H,1-2H2,(H,8,9)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTBWBRSRTYOSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(NN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1934645-70-1 |
Source


|
| Record name | 4-cyclopropyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one](/img/structure/B2809337.png)
![2-(pyridin-3-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2809338.png)



![4-({[(4-Methylphenyl)sulfonyl]amino}methyl)-benzoic acid](/img/structure/B2809342.png)
![4-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2809343.png)



![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2809348.png)
